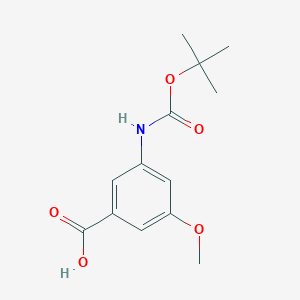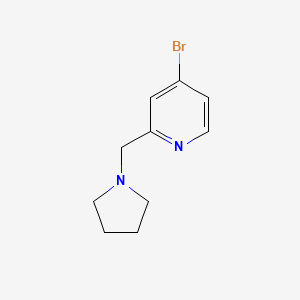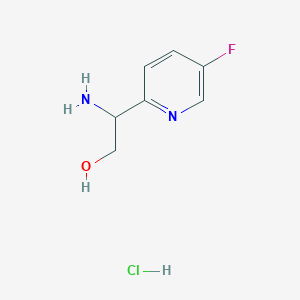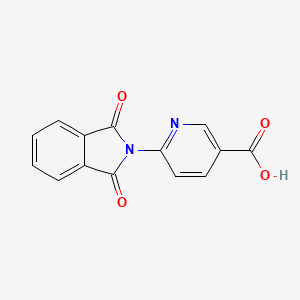![molecular formula C7H6BClF3K B1401147 Potassium [(4-chlorophenyl)methyl]trifluoroboranuide CAS No. 1334209-42-5](/img/structure/B1401147.png)
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide
Vue d'ensemble
Description
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C7H5BClF3K . It is also known as potassium (4-chlorobenzyl)trifluoroborate .
Synthesis Analysis
Potassium trifluoroborate salts, such as this compound, have emerged as exceptional reagents for difficult alkyl transfers . They offer superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .Molecular Structure Analysis
The molecular weight of this compound is 231.47 g/mol . The InChI code is 1S/C7H6BClF3.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 .Chemical Reactions Analysis
This compound is involved in Suzuki Cross-Coupling reactions as potent boronic acid surrogates . The Suzuki-Miyaura cross-coupling reaction is one of the most powerful means to effect this type of transformation .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is slightly soluble in water .Applications De Recherche Scientifique
pH Sensitivity in Polyaniline Membranes
Lindfors, Sandberg, and Ivaska (2004) explored the pH sensitivity of polyaniline (PANI) membranes containing various additives, including potassium tetrakis(4-chlorophenyl)borate. They found that the addition of certain anionic additives, like potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KTFPB) and potassium tetrakis(4-chlorophenyl)borate (KTpClPB), influenced the pH sensitivity and conductivity of PANI membranes. This research is significant for the development of pH-sensitive materials and their potential applications in sensors and other electronic devices (Lindfors, Sandberg, & Ivaska, 2004).
Wittig Reactions in Organic Synthesis
Molander, Ham, and Canturk (2007) conducted research on the preparation and Wittig reactions of organotrifluoroborato phosphonium ylides. They prepared potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides and demonstrated their conversion to unsaturated organotrifluoroborates via intermediate phosphorus ylides. This research is important in the field of organic synthesis, providing valuable insights into new methodologies for creating complex organic compounds (Molander, Ham, & Canturk, 2007).
Application in Electrochemical Microreactors
Attour et al. (2008) investigated an electrochemical microreactor for the anodic synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal. They examined the selectivity and conversion in relation to the composition of the electrolyte solution, which included potassium fluoride. This study contributes to the understanding of electrochemical processes in microreactors and could have implications for industrial synthesis applications (Attour et al., 2008).
Cross-Coupling Reactions
Alacid and Nájera (2008) discussed the use of potassium aryltrifluoroborates in cross-coupling reactions with aryl and heteroaryl chlorides, catalyzed by an oxime-derived palladacycle. This work highlights the potential of potassium aryltrifluoroborates in facilitating efficient cross-coupling reactions in organic chemistry, which is a key process in the synthesis of many pharmaceuticals and fine chemicals (Alacid & Nájera, 2008).
Influence on Degradation of Phenol and Chlorophenols
Graham et al. (2004) studied the impact of pH on the degradation of phenol and chlorophenols by potassium ferrate. Their research contributes to the understanding of how potassium compounds can be used in environmental applications, particularly in the treatment and purification of wastewater (Graham et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide is a chemical compound that is primarily used in the Suzuki Cross-Coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds. The primary targets of this compound are the boronic acid surrogates involved in this reaction .
Mode of Action
It is known that the compound acts as a boronic acid surrogate in the suzuki cross-coupling reaction . This means that it likely interacts with its targets by donating its boron atom to form new carbon-carbon bonds.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the Suzuki Cross-Coupling reaction . This reaction is a key step in many synthetic processes, particularly in the pharmaceutical industry, where it is used to create complex organic compounds. The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki Cross-Coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, many of which have potential applications in the pharmaceutical industry.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is known to be incompatible with oxidizing agents and acids . Additionally, its solubility in water may affect its distribution and efficacy in different environments . The compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Analyse Biochimique
Biochemical Properties
Potassium [(4-chlorophenyl)methyl]trifluoroboranuide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. In particular, it is involved in the formation of carbon-carbon bonds, which is a crucial step in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds . These interactions are essential for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules that can modulate cellular functions. For example, it can be used to create compounds that inhibit specific enzymes or receptors, thereby altering cell signaling pathways and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with palladium catalysts The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the aryl group from the aryl halide to the boronic acidThe resulting biaryl compound can then undergo further modifications to produce the desired product . This mechanism highlights the compound’s role in enabling efficient and selective synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to oxidizing agents or acids . Long-term studies have shown that the compound maintains its reactivity and efficacy in facilitating Suzuki Cross-Coupling reactions over extended periods. Any degradation products formed over time should be monitored to ensure the integrity of the reactions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . It is important to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any potential toxic effects.
Metabolic Pathways
This compound is involved in metabolic pathways that facilitate the synthesis of complex organic molecules. The compound interacts with enzymes and cofactors that are essential for the Suzuki Cross-Coupling reaction. These interactions help to drive the formation of carbon-carbon bonds, which are critical for the production of biaryl compounds . The compound’s role in these metabolic pathways underscores its importance in organic synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments where it can exert its effects. The compound’s distribution within cells is crucial for its role in facilitating biochemical reactions and influencing cellular functions .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is essential for the compound’s activity and function in biochemical reactions .
Propriétés
IUPAC Name |
potassium;(4-chlorophenyl)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3.K/c9-7-3-1-6(2-4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWYOVZLNAJSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334209-42-5 | |
| Record name | potassium [(4-chlorophenyl)methyl]trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
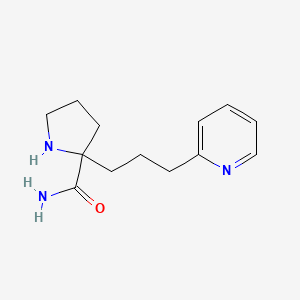
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
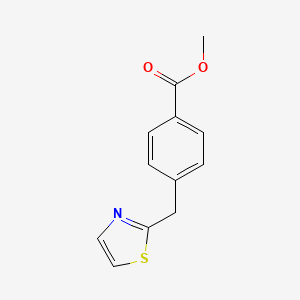
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)
